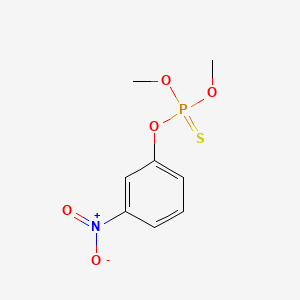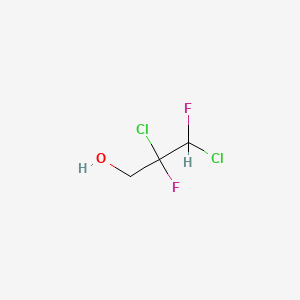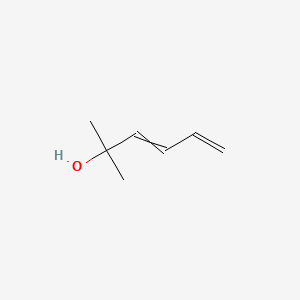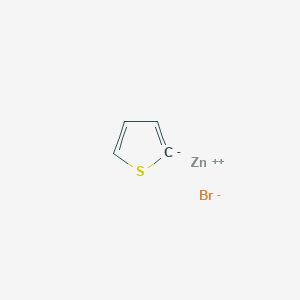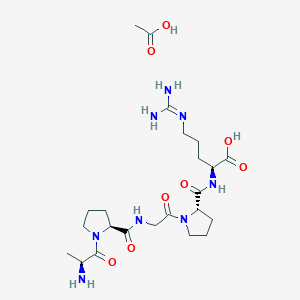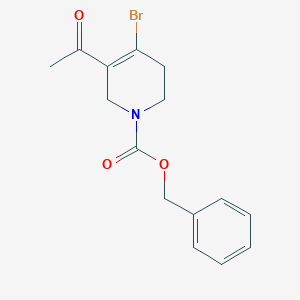![molecular formula C16H10N2 B14758242 Quino[6,5-f]quinoline CAS No. 218-14-4](/img/structure/B14758242.png)
Quino[6,5-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quino[6,5-f]quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quino[6,5-f]quinoline can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives. This reaction typically requires the presence of a catalyst, such as phosphotungstic acid, and is carried out under reflux conditions . Another method involves the use of Friedländer synthesis, where aniline reacts with a carbonyl compound in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency .
化学反応の分析
Types of Reactions: Quino[6,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conducted under mild conditions.
Substitution: Nitric acid for nitration, halogens for halogenation; usually performed under acidic conditions.
Major Products Formed:
- Quinoline N-oxide (oxidation)
- Dihydroquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution) .
科学的研究の応用
Quino[6,5-f]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: this compound derivatives have shown potential as anticancer, antimalarial, and antibacterial agents.
作用機序
The mechanism of action of Quino[6,5-f]quinoline varies depending on its application:
Anticancer Activity: It induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting angiogenesis.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, leading to their death.
Antibacterial Activity: It inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
類似化合物との比較
Quino[6,5-f]quinoline can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Primaquine: Another antimalarial with a quinoline core, used for treating relapsing malaria.
Ciprofloxacin: A quinoline-based antibiotic used to treat various bacterial infections.
Uniqueness: this compound stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
218-14-4 |
|---|---|
分子式 |
C16H10N2 |
分子量 |
230.26 g/mol |
IUPAC名 |
quinolino[6,5-f]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-13-11-5-8-16-14(4-2-10-18-16)12(11)6-7-15(13)17-9-1/h1-10H |
InChIキー |
QEVBPWGFJKJQHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC=N4)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


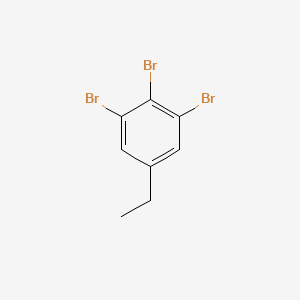
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
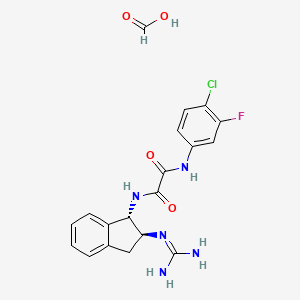
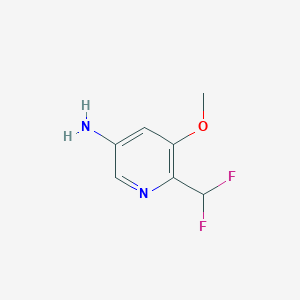
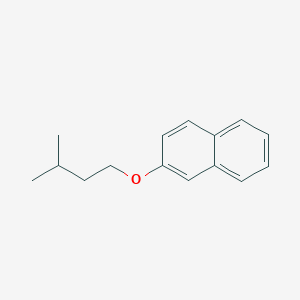
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
